molecular formula C23H24N2O5S B2926610 methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate CAS No. 942003-72-7

methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2926610
CAS No.: 942003-72-7
M. Wt: 440.51
InChI Key: KXSGKNSUMINEJE-UHFFFAOYSA-N
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Description

Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate (CAS: 941966-56-9; molecular formula: C₂₀H₂₀N₂O₃S; molecular weight: 440.5 g/mol) is a piperidine-based heterocyclic compound featuring a methyl ester at the piperidine-4-position and a sulfonated indole moiety linked via an acetyl group . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfonamide pharmacophores.

Properties

IUPAC Name

methyl 1-[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-30-23(27)17-11-13-24(14-12-17)22(26)16-25-15-21(19-9-5-6-10-20(19)25)31(28,29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSGKNSUMINEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, which is then sulfonylated to introduce the phenylsulfonyl group. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by esterification to form the final methyl ester.

    Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.

    Piperidine Introduction: The sulfonylated indole undergoes a nucleophilic substitution with a piperidine derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include sulfides.

    Substitution: Products vary depending on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in binding to specific receptors or enzymes. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through its indole and phenylsulfonyl groups, potentially inhibiting or modulating their activity. The piperidine ring might enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with related analogs:

Compound Name Substituent on Indole Piperidine-4 Position Molecular Weight (g/mol) Key Functional Groups
Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate Phenylsulfonyl Methyl ester 440.5 Sulfonyl, ester, acetyl
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one N/A Ketone 392.4 Acetyl, methoxyphenyl, ketone
1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid Acetyl Carboxylic acid ~330 (estimated) Acetyl, carboxylic acid
1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic acid Methyl Carboxylic acid 258.3 Indol-3-ylmethyl, carboxylic acid

Key Observations :

  • Sulfonyl vs.
  • Ester vs. Carboxylic Acid : The methyl ester increases lipophilicity, improving membrane permeability, whereas carboxylic acid derivatives (e.g., ) may exhibit higher solubility in aqueous environments .
Crystallographic and Hydrogen-Bonding Patterns
  • Crystal Packing : The sulfonyl group’s hydrogen-bond acceptor capacity (O=S=O) could lead to distinct supramolecular architectures compared to acetylated analogs . For example, Etter’s graph-set analysis highlights how sulfonyl groups stabilize crystal lattices via directional interactions .
  • SHELX Refinement : Structural data for similar piperidine derivatives (e.g., ) were determined using SHELX software, suggesting comparable methodologies for the target compound .

Biological Activity

Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole moiety, a piperidine ring, and a phenylsulfonyl group. The molecular formula is C22H27N3O3SC_{22}H_{27}N_3O_3S, and it exhibits various pharmacological properties attributed to its unique structural features.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and memory .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways associated with cancer progression .

Anticancer Studies

A study demonstrated that derivatives similar to this compound showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin. The spirocyclic structure was identified as a critical factor contributing to its biological activity .

Neuroprotective Effects

Research indicates that compounds with similar structures have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. They not only inhibit cholinesterases but also exhibit antioxidant properties, which may protect neuronal cells from oxidative stress .

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies on a derivative of the compound revealed an IC50 value indicating potent anticancer activity against FaDu hypopharyngeal carcinoma cells. The study utilized various concentrations to establish dose-dependent effects, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of similar piperidine derivatives, showing significant inhibition of AChE and BuChE. The results suggested that these compounds could improve cognitive function by enhancing cholinergic transmission in the brain .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AnticancerInduction of apoptosis; enzyme inhibition
NeuroprotectionAChE and BuChE inhibition; antioxidant effects
Cognitive enhancementIncreased acetylcholine levels

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